molecular formula C16H20N4O4S B12696909 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate CAS No. 126598-52-5

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate

Cat. No.: B12696909
CAS No.: 126598-52-5
M. Wt: 364.4 g/mol
InChI Key: FTZFHWYOOZIWQC-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate is a complex organic compound with a unique structure that includes a pyridazine ring fused to a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and benzothiazine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include diethylamine, sulfur, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(3-(dimethylamino)propyl)-, N,5,5-trioxide, dihydrate
  • 1H-Pyrido(3’,4’:4,5)pyrrolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy-6-methyl-

Uniqueness

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(diethylamino)ethyl)-, N,5,5-trioxide, dihydrate is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

126598-52-5

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N,N-diethyl-2-(1,5,5-trioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide

InChI

InChI=1S/C16H20N4O4S/c1-3-20(22,4-2)10-9-19-12-7-5-6-8-13(12)25(23,24)14-11-17-18-16(21)15(14)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)

InChI Key

FTZFHWYOOZIWQC-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)[O-]

Origin of Product

United States

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